2-[(Mesitylamino)methyl]phenol
Description
2-[(Mesitylamino)methyl]phenol is an aromatic compound featuring a phenol backbone substituted with a mesitylamino-methyl group. The mesityl group (2,4,6-trimethylphenyl) imparts steric bulk and electron-donating properties, influencing its chemical reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33g/mol |
IUPAC Name |
2-[(2,4,6-trimethylanilino)methyl]phenol |
InChI |
InChI=1S/C16H19NO/c1-11-8-12(2)16(13(3)9-11)17-10-14-6-4-5-7-15(14)18/h4-9,17-18H,10H2,1-3H3 |
InChI Key |
UQJIKIKSHKAULG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NCC2=CC=CC=C2O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2=CC=CC=C2O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The compound belongs to a class of aminomethylphenols, where the amine substituent and phenol moiety determine physicochemical and biological properties. Key analogs include:
Hydrogen Bonding and Crystallographic Behavior
Hydrogen bonding patterns significantly influence molecular packing and stability:
- 2-[(Dimethylamino)methyl]phenol: Smaller substituents allow efficient intermolecular O–H···N hydrogen bonds, promoting dense crystal packing .
- (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol: Exhibits intramolecular O–H···N bonds and extended 2D hydrogen-bonded layers in crystals, stabilized by N–H···O and C–H···O interactions .
- 2-{[(Pyridin-2-yl)amino]methyl}phenol: Forms helical chains via N–H···O bonds, with a 50.3° twist between aromatic rings, enabling supramolecular assembly .
- 2-[(Mesitylamino)methyl]phenol (inferred): The bulky mesityl group likely disrupts dense packing, reducing crystallinity compared to smaller analogs.
Physicochemical Properties
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